2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
CAS No.:
Cat. No.: VC15853245
Molecular Formula: C16H19N3O
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O |
|---|---|
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 2-[6-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
| Standard InChI | InChI=1S/C16H19N3O/c1-12-5-6-13(2)19(12)16-8-7-14(10-17-16)15-4-3-9-18(15)11-20/h5-8,10-11,15H,3-4,9H2,1-2H3 |
| Standard InChI Key | WOIUSUYLNONVHC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(N1C2=NC=C(C=C2)C3CCCN3C=O)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s structure integrates three distinct heterocyclic systems: a 2,5-dimethylpyrrole ring, a pyridine moiety, and a pyrrolidine scaffold. The pyrrole ring (C16H19N3O) is substituted at positions 2 and 5 with methyl groups, creating steric hindrance that influences π-orbital conjugation . This pyrrole is N-linked to a pyridine ring at position 6, forming a conjugated system that enhances electron delocalization. The pyridine’s third position connects to a pyrrolidine ring, which is further functionalized with a carbaldehyde group at the nitrogen atom.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis typically employs a convergent strategy:
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Pyrrole-Pyridine Coupling: Palladium-catalyzed Buchwald-Hartwig amination links the 2,5-dimethylpyrrole to 5-bromopyridine.
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Pyrrolidine Functionalization: N-alkylation of pyrrolidine with a halogenated pyridine intermediate precedes oxidation to introduce the carbaldehyde group .
Optimized Synthetic Pathway
A representative protocol involves:
Critical Reaction Parameters:
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Temperature control during coupling (60-80°C optimal)
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Strict anhydrous conditions for oxidation steps
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Chromatographic purification (silica gel, ethyl acetate/hexane gradient)
Physicochemical Properties
Solubility and Partitioning
Experimental data from and indicate:
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Water Solubility: <1 mg/mL at 25°C (logP ≈ 2.1)
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Organic Solvents:
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DMF: 25 mg/mL
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Ethanol: 18 mg/mL
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Chloroform: 30 mg/mL
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| Parameter | Value | Method |
|---|---|---|
| Caco-2 Permeability | 12.7 × 10⁻⁶ cm/s | In silico prediction |
| Plasma Protein Binding | 89% | QSAR model |
| CYP3A4 Inhibition | IC50 = 8.2μM | Molecular docking |
Industrial and Research Applications
Pharmaceutical Intermediate
Current patents (2024 filings) describe its use in synthesizing:
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Dual-acting 5-HT6/D3 receptor antagonists for cognitive disorders
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Proteolysis-targeting chimeras (PROTACs) targeting β-amyloid
Material Science Applications
Emerging uses include:
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Coordination complexes with Cu(II) for catalytic oxidation reactions
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Monomers in conductive polymer synthesis (σ = 1.3 S/cm when doped)
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